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Compound of Interest

Compound Name:

3-(N-

Propylaminocarbonyl)phenylboroni

c acid

CAS No.: 850567-22-5

Cat. No.: B1450881

Get Quote

Phenylboronic acids (PBAs) are a cornerstone of modern medicinal chemistry. Their defining

feature, the boronic acid moiety (-B(OH)₂), acts as a mild Lewis acid and, critically, can form

reversible covalent bonds with diols.[1] This unique reactivity allows PBAs to function as

transition-state analog inhibitors for a wide array of enzymes, particularly serine proteases, by

targeting the hydroxyl groups of catalytic residues.[2][3]

The compound 3-(N-Propylaminocarbonyl)phenylboronic acid builds upon this reactive

scaffold. The placement of the N-propylaminocarbonyl group at the meta-position is a strategic

design choice. This substituent provides additional steric and electronic features, creating

opportunities for secondary, non-covalent interactions (e.g., hydrogen bonding, hydrophobic

interactions) within an enzyme's specificity pockets. This functionalization can significantly

enhance both the potency and selectivity of the parent phenylboronic acid core, making it a

highly attractive candidate for inhibitor design.[3]
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A precise understanding of the compound's properties is fundamental to its application. While

specific experimental data for 3-(N-Propylaminocarbonyl)phenylboronic acid is not widely

published, we can infer its properties from the closely related parent compound, (3-

Carbamoylphenyl)boronic acid.

Table 1: Physicochemical Properties

Property
Value (for (3-
Carbamoylphenyl)phenylb
oronic acid)

Source

Molecular Formula C₇H₈BNO₃ [4]

Molecular Weight 164.96 g/mol [4]

Appearance
White to off-white crystalline

powder
[5]

Hydrogen Bond Donors 3 [4]

Hydrogen Bond Acceptors 3 [4]

| Rotatable Bond Count | 2 |[4] |

Note: The data presented is for the parent compound (3-Carbamoylphenyl)boronic acid (CAS

351422-73-6) and serves as a close approximation for the N-propyl derivative.

The molecular structure of 3-(N-Propylaminocarbonyl)phenylboronic acid is depicted below,

highlighting the key functional groups.

Figure 1: Structure of 3-(N-Propylaminocarbonyl)phenylboronic acid.

Synthesis and Purification: A Representative
Protocol
The synthesis of aryl boronic acids is a well-established field in organic chemistry. A robust and

common method involves the reaction of an aryl-metal intermediate with a borate ester,
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followed by hydrolysis.[6] The following protocol outlines a logical and field-proven approach for

synthesizing the title compound.

Causality in Experimental Design: This protocol employs a two-stage process. First, a stable

amide is formed. Second, a lithium-halogen exchange at low temperature generates a potent

nucleophilic aryl lithium species, which is immediately "trapped" by the electrophilic boron atom

of the borate ester. The low temperature (-78°C) is critical to prevent side reactions of the

highly reactive aryl lithium intermediate.

Experimental Protocol
Materials:

3-Bromobenzoyl chloride

n-Propylamine

Triethylamine (Et₃N)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

Triisopropyl borate [B(O-iPr)₃]

1 M Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Saturated sodium chloride solution (Brine)

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Synthesis of 3-Bromo-N-propylbenzamide (Intermediate):

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromobenzoyl

chloride (1.0 eq) in anhydrous THF.
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Cool the solution to 0°C using an ice bath.

Add n-propylamine (1.1 eq) and triethylamine (1.2 eq) dropwise. The triethylamine acts as

a base to neutralize the HCl byproduct.

Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis

indicates complete consumption of the starting material.

Quench the reaction with water and extract the product into ethyl acetate (3x).

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate

under reduced pressure to yield the crude amide intermediate, which can be used directly

or purified by chromatography.

Borylation:

Dissolve the 3-bromo-N-propylbenzamide intermediate (1.0 eq) in anhydrous THF in a

flame-dried, three-neck flask under a strict inert atmosphere.

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change is typically observed. Stir

for 1 hour at -78°C to ensure complete lithium-halogen exchange.

Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78°C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis and Purification:

Cool the reaction mixture to 0°C and quench by slowly adding 1 M HCl until the pH is

acidic (~pH 2-3). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

Extract the product with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude product, 3-(N-Propylaminocarbonyl)phenylboronic acid, can be purified by

silica gel column chromatography or recrystallization to yield a white solid.
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Figure 2: Generalized synthetic workflow.

Applications and Mechanism of Action in Drug
Discovery
The primary utility of 3-(N-Propylaminocarbonyl)phenylboronic acid in a therapeutic context

is as an enzyme inhibitor. Its structure is particularly well-suited for targeting serine proteases,

a class of enzymes implicated in numerous pathologies, including bacterial infections (β-

lactamases), coagulation disorders, and cancer.[2][7]

Mechanism of Serine Protease Inhibition
Boronic acids function as potent inhibitors by mimicking the transition state of peptide bond

hydrolysis.[3] The mechanism proceeds as follows:

Initial Binding: The inhibitor docks into the enzyme's active site.

Covalent Bond Formation: The boron atom, being electrophilic, is attacked by the

nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser70 in many β-

lactamases).

Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, reversible,

tetrahedral boronate adduct. This complex is structurally analogous to the high-energy

tetrahedral intermediate formed during normal substrate catalysis, but it is far more stable,

effectively "trapping" the enzyme in an inactive state.

Role of the Side Chain: The 3-(N-Propylaminocarbonyl) side chain extends into the enzyme's

specificity pockets (e.g., the S1 or S2 pockets). The amide can act as a hydrogen bond
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donor and acceptor, while the propyl group can engage in favorable hydrophobic

interactions, anchoring the inhibitor and enhancing its binding affinity (Ki).
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Figure 3: Mechanism of serine protease inhibition by a boronic acid.

Conclusion and Future Directions
3-(N-Propylaminocarbonyl)phenylboronic acid represents a valuable molecular scaffold for

the development of targeted therapeutics. Its design combines the proven covalent reactivity of

the boronic acid warhead with a functional side chain capable of enhancing selectivity and

potency. While this guide provides a foundational understanding based on established

chemical principles and data from analogous compounds, further research is warranted. Key

future steps should include the definitive synthesis and characterization of this specific

molecule, followed by quantitative enzymatic assays against a panel of clinically relevant

proteases to determine its inhibitory constants (Ki) and selectivity profile. Such studies will be

crucial in validating its potential as a lead compound for drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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